

# MK-421 (D5 maleate) certificate of analysis

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## Compound of Interest

Compound Name: MK-421 (D5 maleate)

Cat. No.: B10787622

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## Technical Guide: MK-421 (D5 Maleate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **MK-421 (D5 Maleate)**, a deuterated analog of Enalapril Maleate. Enalapril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. The deuterated form, MK-421, is a valuable tool in research and development, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for mass spectrometry-based quantification of Enalapril and its active metabolite, Enalaprilat.

## Certificate of Analysis (Representative Data)

A specific Certificate of Analysis for **MK-421 (D5 Maleate)** is not publicly available. The following table summarizes typical data found on a Certificate of Analysis for the non-deuterated parent compound, Enalapril Maleate. These values provide a benchmark for the expected characteristics of **MK-421 (D5 Maleate)**.

Test	Specification	Description
Appearance	White to off-white crystalline powder	Visual inspection of the physical form.
Identification (IR, HPLC)	Conforms to standard	Confirms the chemical structure and identity.
Purity (HPLC)	≥98.0%	Percentage of the active pharmaceutical ingredient. <a href="#">[1]</a>
Molecular Formula	C24H32N2O9 (for D5 Maleate)	The elemental composition of the molecule. <a href="#">[2]</a>
Molecular Weight	497.55 g/mol (for D5 Maleate)	The mass of one mole of the substance.
Solubility	Soluble in water and methanol. <a href="#">[1]</a> <a href="#">[3]</a>	The ability of the substance to dissolve in solvents.
Loss on Drying	≤1.0%	The amount of volatile matter removed upon drying.
Residue on Ignition	≤0.1%	The amount of residual substance after combustion.
Heavy Metals	≤20 ppm	The upper limit for heavy metal impurities.

## Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

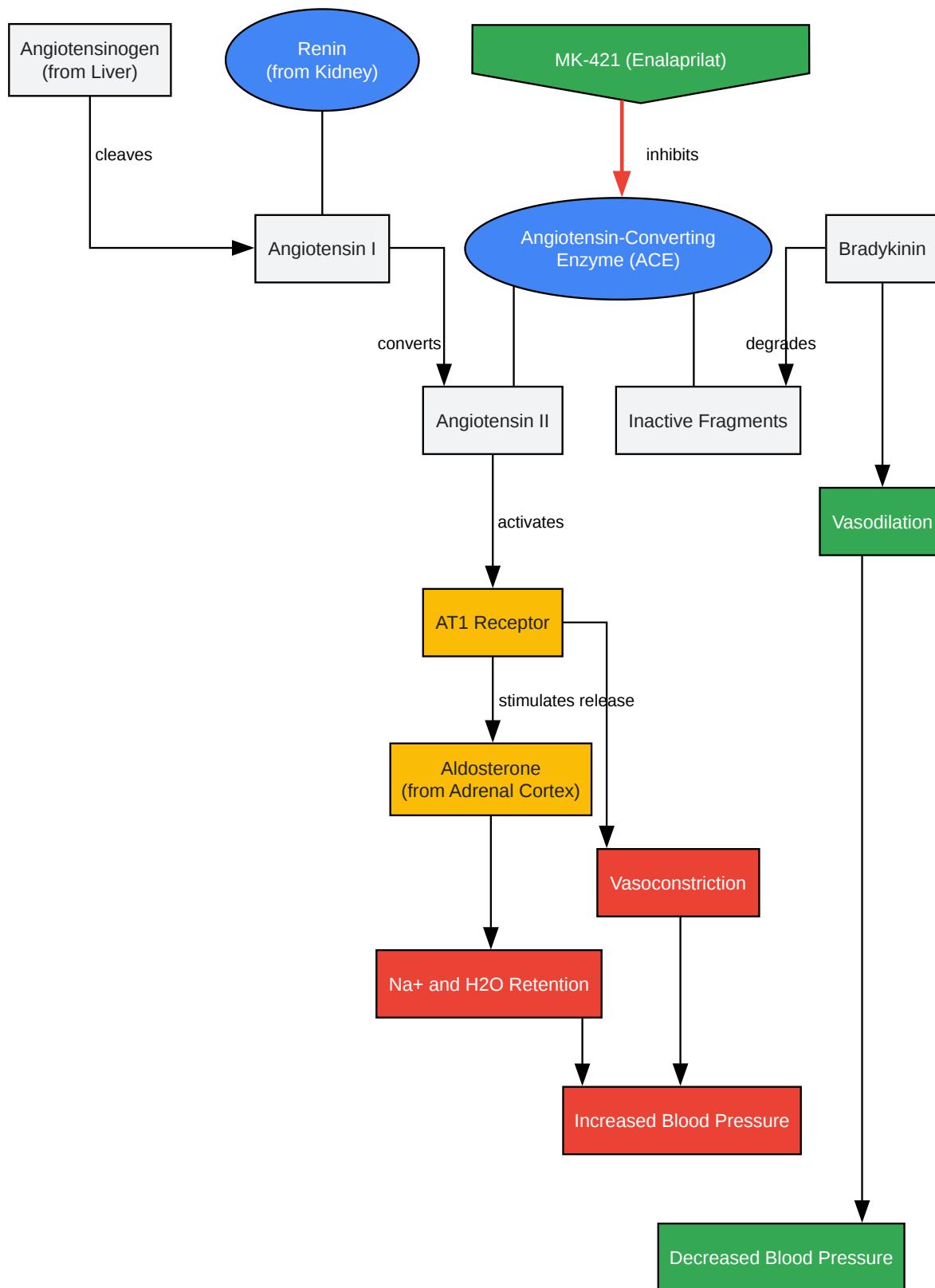
MK-421, as an analog of Enalapril, functions as a prodrug that is hydrolyzed in the liver to its active form, Enalaprilat. Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[\[4\]](#)[\[5\]](#) ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[\[6\]](#)[\[7\]](#)

Specifically, ACE converts the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[\[6\]](#)[\[8\]](#) Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the release of aldosterone from the adrenal cortex.[\[6\]](#)[\[7\]](#)

Aldosterone promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.<sup>[7]</sup>

By inhibiting ACE, Enalaprilat decreases the production of Angiotensin II, leading to vasodilation and reduced aldosterone secretion.<sup>[8]</sup> This results in a decrease in blood pressure. ACE is also responsible for the breakdown of bradykinin, a potent vasodilator.<sup>[6]</sup> Therefore, ACE inhibition also leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.<sup>[6][8]</sup>

## Signaling Pathway Diagram

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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of MK-421 (Enalaprilat).

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is a standard approach for assessing the purity of Enalapril Maleate and can be adapted for **MK-421 (D5 Maleate)**.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[\[9\]](#)

Reagents:

- Acetonitrile (HPLC grade).
- Phosphate buffer (e.g., 20 mM, pH 2.2).[\[9\]](#)
- Enalapril Maleate reference standard.
- Sample of **MK-421 (D5 Maleate)**.

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v).[\[9\]](#) Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh and dissolve the Enalapril Maleate reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
- Sample Solution Preparation: Accurately weigh and dissolve the **MK-421 (D5 Maleate)** sample in the mobile phase to a similar concentration as the standard solution.

- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 20  $\mu$ L.
  - Column Temperature: Ambient.
  - Detection Wavelength: 215 nm.[\[9\]](#)
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

## In Vitro ACE Inhibition Assay

This assay determines the inhibitory activity of a compound on the angiotensin-converting enzyme.

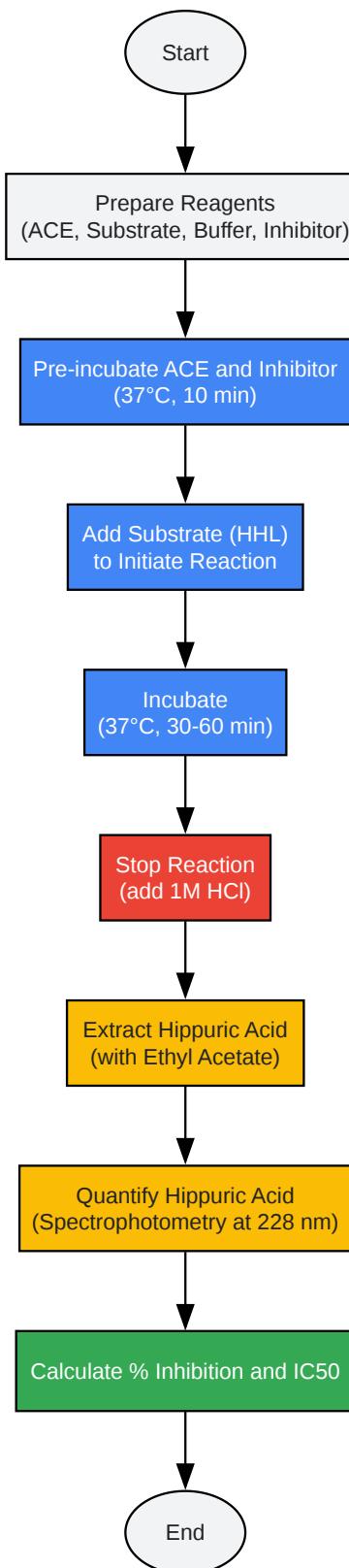
### Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung.
- ACE substrate: Hippuryl-His-Leu (HHL).
- Buffer: e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3.
- **MK-421 (D5 Maleate)** or Enalaprilat as the inhibitor.
- Stopping reagent: e.g., 1 M HCl.
- Extraction solvent: Ethyl acetate.
- Spectrophotometer.

### Procedure:

- Inhibitor Preparation: Prepare a series of dilutions of **MK-421 (D5 Maleate)** or Enalaprilat in the assay buffer.
- Reaction Mixture: In a microcentrifuge tube, add the ACE solution and the inhibitor solution. Pre-incubate at 37°C for 10 minutes.
- Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to the pre-incubated mixture. Incubate at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 1 M HCl.
- Extraction: Add ethyl acetate to extract the hippuric acid (the product of the enzymatic reaction). Vortex and centrifuge to separate the layers.
- Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Reconstitute the hippuric acid in a suitable solvent (e.g., water or buffer) and measure the absorbance at 228 nm using a spectrophotometer.
- Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the absorbance of a control sample without the inhibitor. The IC<sub>50</sub> value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can then be determined.

## Experimental Workflow: In Vitro ACE Inhibition Assay



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